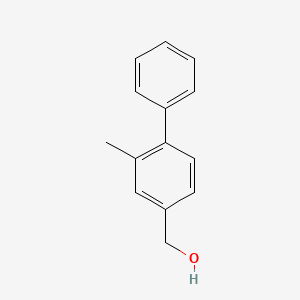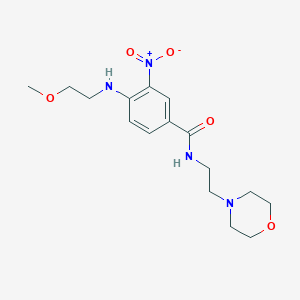
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrobenzamide core, a methoxyethylamino group, and a morpholin-4-ylethyl group.
準備方法
The synthesis of 4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide involves multiple steps, including the formation of intermediate compounds The synthetic route typically starts with the nitration of a benzene derivative to introduce the nitro groupThe final step involves the addition of the morpholin-4-ylethyl group under specific reaction conditions, such as controlled temperature and pH .
化学反応の分析
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethylamino group can be substituted with other nucleophiles under appropriate conditions.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The nitro group plays a crucial role in its reactivity, while the methoxyethylamino and morpholin-4-ylethyl groups contribute to its binding affinity and specificity .
類似化合物との比較
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide can be compared with similar compounds such as:
4-(2-aminoethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide: This compound lacks the methoxy group, which affects its reactivity and binding properties.
4-(2-methoxyethylamino)-N-(2-piperidin-4-ylethyl)-3-nitrobenzamide: The morpholine ring is replaced with a piperidine ring, altering its chemical and biological properties.
特性
分子式 |
C16H24N4O5 |
|---|---|
分子量 |
352.39 g/mol |
IUPAC名 |
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C16H24N4O5/c1-24-9-5-17-14-3-2-13(12-15(14)20(22)23)16(21)18-4-6-19-7-10-25-11-8-19/h2-3,12,17H,4-11H2,1H3,(H,18,21) |
InChIキー |
JGKVUEYQKTVJTC-UHFFFAOYSA-N |
正規SMILES |
COCCNC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


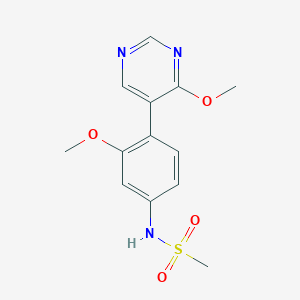
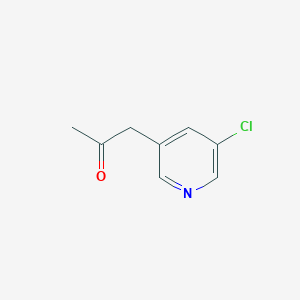
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)


![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
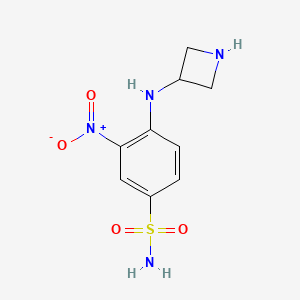
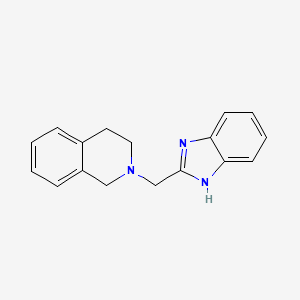
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)

![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
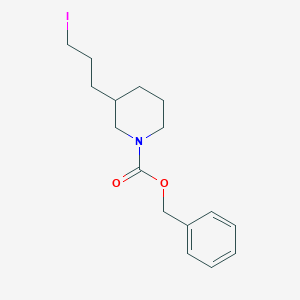
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
